5-(chloromethyl)-3-methoxy-1-methyl-1H-pyrazole
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Overview
Description
5-(Chloromethyl)-3-methoxy-1-methyl-1H-pyrazole is a versatile organic compound with a pyrazole core structure. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound features a chloromethyl group at position 5, a methoxy group at position 3, and a methyl group at position 1. Due to its unique structure, it finds applications in various fields such as chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
Chloromethylation of Pyrazole Derivatives: The compound can be synthesized by reacting pyrazole with chloromethyl methyl ether in the presence of a strong base like sodium hydride (NaH).
Methylation and Halogenation: Another method involves the methylation of pyrazole followed by chloromethylation using chloromethyl methyl ether.
Industrial Production Methods: On an industrial scale, the compound is typically synthesized using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the desired product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the chloromethyl group to a methylene group.
Substitution: Substitution reactions at the chloromethyl group can lead to various derivatives, depending on the nucleophile used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophiles such as amines, alcohols, and thiols are used in substitution reactions.
Major Products Formed:
Oxidation Products: Pyrazole-5-carboxylic acid derivatives.
Reduction Products: Methylated pyrazoles.
Substitution Products: Various substituted pyrazoles depending on the nucleophile.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Biology: It serves as a precursor for the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands. Medicine: The compound and its derivatives are explored for their potential therapeutic properties, such as anti-inflammatory and anticancer activities. Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 5-(chloromethyl)-3-methoxy-1-methyl-1H-pyrazole exerts its effects depends on its specific application. For example, in pharmaceuticals, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved vary based on the biological context and the specific derivatives formed.
Comparison with Similar Compounds
5-(Chloromethyl)-1H-pyrazole: Lacks the methoxy group.
3-Methoxy-1-methyl-1H-pyrazole: Lacks the chloromethyl group.
5-(Chloromethyl)-3-methoxy-1H-pyrazole: Similar structure but different positions of substituents.
Uniqueness: The presence of both chloromethyl and methoxy groups on the pyrazole ring makes this compound unique, providing it with distinct chemical reactivity and biological activity compared to its analogs.
Properties
CAS No. |
1823909-96-1 |
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Molecular Formula |
C6H9ClN2O |
Molecular Weight |
160.60 g/mol |
IUPAC Name |
5-(chloromethyl)-3-methoxy-1-methylpyrazole |
InChI |
InChI=1S/C6H9ClN2O/c1-9-5(4-7)3-6(8-9)10-2/h3H,4H2,1-2H3 |
InChI Key |
PPKHPULQTGRKPU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)OC)CCl |
Purity |
95 |
Origin of Product |
United States |
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